molecular formula C13H18O3 B14228456 5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene CAS No. 831170-94-6

5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene

Cat. No.: B14228456
CAS No.: 831170-94-6
M. Wt: 222.28 g/mol
InChI Key: LBGIGGQMWMVEGX-UHFFFAOYSA-N
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Description

5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with methoxy and butenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene typically involves the alkylation of a dimethoxybenzene derivative with a butenyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the butenyl group into the benzene ring, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the butenyl group to a butyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene is unique due to its specific combination of methoxy and butenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

CAS No.

831170-94-6

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

5-but-3-en-2-yloxy-1,3-dimethoxy-2-methylbenzene

InChI

InChI=1S/C13H18O3/c1-6-9(2)16-11-7-12(14-4)10(3)13(8-11)15-5/h6-9H,1H2,2-5H3

InChI Key

LBGIGGQMWMVEGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OC)OC(C)C=C)OC

Origin of Product

United States

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